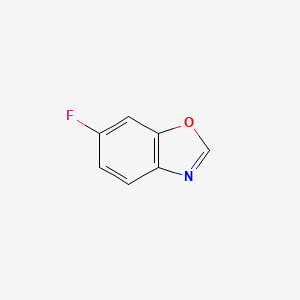

6-Fluorobenzoxazole

Übersicht

Beschreibung

6-Fluorobenzoxazole is an organic compound with the chemical formula C7H4FNO. It is a heterocyclic aromatic compound that contains an oxazole ring and a fluorine atom attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Fluorobenzoxazole can be synthesized from 6-chlorobenzoxazole by reacting it with fluorine gas in the presence of a catalyst, such as cesium fluoride or potassium fluoride. The reaction takes place at high temperatures and pressures, resulting in the replacement of the chlorine atom with a fluorine atom. Another method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoxazole with potassium fluoride in the presence of catalytic amounts of 18-crown-6 at 110-120°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluorobenzoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as cyano, hydroxy, and methoxy anions.

Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium fluoride, cesium fluoride, and 18-crown-6 as a catalyst.

Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Nucleophilic Substitution: Formation of 2-substituted benzoxazoles.

Electrophilic Substitution: Formation of nitro and sulfonyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 6-fluorobenzoxazole as a promising anticancer agent. Research conducted by Jauhari et al. synthesized this compound and evaluated its activity against various human cancer cell lines, including HEPG-2, HeLa, and MCF-7. The findings indicated that this compound exhibited potent cytotoxic effects, making it a candidate for further development in cancer therapeutics .

Case Study: In Vitro Studies

The following table summarizes key findings from recent studies on the anticancer activity of this compound derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HEPG-2 | 0.09 | Induces apoptosis via mitochondrial pathway |

| This compound | HeLa | 0.36 | Inhibits cell proliferation |

| This compound | MCF-7 | 0.32 | Modulates signaling pathways |

These results indicate that this compound and its derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis induction and modulation of key signaling pathways.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. The compound demonstrates significant activity against a range of bacterial and fungal pathogens. The presence of fluorine atoms enhances its lipophilicity, which may contribute to improved membrane penetration and antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These findings suggest that this compound could serve as a lead compound in the development of new antimicrobial agents, particularly given the increasing resistance observed in traditional antibiotics.

Drug Design Applications

The structural features of this compound make it an attractive scaffold for drug design. Its ability to modulate biological activities through electronic and steric effects allows researchers to optimize derivatives for enhanced potency and selectivity.

Structure-Activity Relationship (SAR)

Research indicates that modifications at various positions on the benzoxazole ring can significantly influence biological activity. For instance, introducing additional fluorine atoms or other substituents can enhance the compound's interaction with target proteins involved in cancer progression and microbial resistance.

Wirkmechanismus

The mechanism of action of 6-Fluorobenzoxazole involves its interaction with cellular targets, leading to the inhibition of key biological processes. For instance, its anticancer activity is attributed to the induction of apoptosis in cancer cells. The compound interacts with specific molecular targets, disrupting cellular pathways and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

6-Fluorobenzothiazole: Similar structure with a sulfur atom replacing the oxygen atom in the oxazole ring.

2-Fluorobenzoxazole: Fluorine atom positioned at the 2nd position instead of the 6th.

6-Fluorobenzimidazole: Contains an imidazole ring instead of an oxazole ring.

Uniqueness: 6-Fluorobenzoxazole is unique due to its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-Fluorobenzoxazole is a heterocyclic organic compound characterized by the presence of a fluorine atom on the benzene ring and an oxazole moiety. Its chemical formula is C7H4FNO, and it has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells. The compound's mechanism of action involves interaction with specific molecular targets, disrupting critical cellular pathways that lead to cancer cell death.

Case Studies and Research Findings

- Mechanism of Action : The compound has been shown to induce G2/M phase arrest in colorectal cancer (CRC) cells by regulating cyclin B1 expression, leading to increased levels of reactive oxygen species (ROS) and targeting tubulin dynamics .

- In Vivo Efficacy : In animal studies, this compound demonstrated potent antitumor activity, achieving tumor growth suppression rates significantly higher than standard chemotherapeutics like Taxol .

- Cytotoxicity : The compound exhibited low nanomolar range cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, making it a candidate for further investigation as an anti-infective agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 6-Fluorobenzothiazole | Sulfur atom replaces oxygen in oxazole | Antimicrobial and anticancer |

| 2-Fluorobenzoxazole | Fluorine at the 2nd position | Limited studies on biological activity |

| 6-Fluorobenzimidazole | Contains an imidazole ring | Anticancer properties studied |

This comparison highlights how the specific substitution pattern in this compound contributes to its distinct biological activities.

Eigenschaften

IUPAC Name |

6-fluoro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFUQIXWYKEASD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.